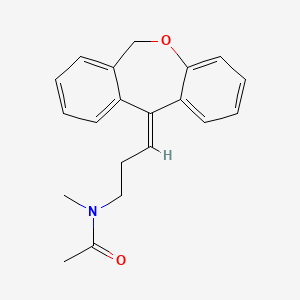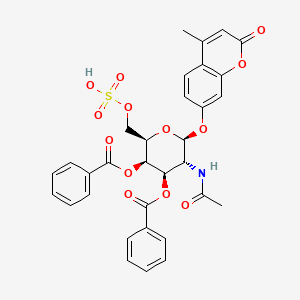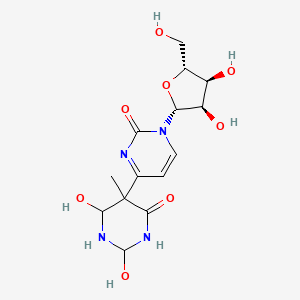![molecular formula C23H21NO2 B589706 [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone CAS No. 1630022-99-9](/img/structure/B589706.png)
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 073 5-hydroxyindole metabolite-d7: is a deuterated form of the metabolite of the synthetic cannabinoid JWH 073. This compound is primarily used as an internal standard for the quantification of JWH 073 5-hydroxyindole metabolite by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . JWH 073 is a mildly selective agonist of the central cannabinoid receptor (CB1) derived from the aminoalkylindole WIN 55,212-2 .
Mechanism of Action
Target of Action
The primary target of JWH 073 5-hydroxyindole metabolite-d7 is the central cannabinoid (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system in the human body, which plays a role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.
Mode of Action
JWH 073 5-hydroxyindole metabolite-d7 acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, JWH 073 5-hydroxyindole metabolite-d7 binds to the CB1 receptor and activates it, leading to a series of changes in the cells.
Pharmacokinetics
It is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related compounds JWH 015 and JWH 018 .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of JWH 073 5-hydroxyindole metabolite-d7 involves the incorporation of deuterium atoms at specific positions in the molecule. The formal name of the compound is (1-butyl-2,2,3,3,4,4,4-d7-5-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone . The preparation typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling.
Industrial Production Methods: : Industrial production of this compound would involve large-scale synthesis using similar methods as described above, with stringent control over reaction conditions to ensure high purity and consistent isotopic labeling. The compound is usually formulated as a solution in acetonitrile for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: : JWH 073 5-hydroxyindole metabolite-d7 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
JWH 073 5-hydroxyindole metabolite-d7 is widely used in scientific research, particularly in the fields of forensic chemistry and toxicology . Its primary application is as an internal standard for the quantification of JWH 073 5-hydroxyindole metabolite in biological samples using GC-MS or LC-MS techniques . This allows for accurate measurement of the parent compound and its metabolites in various matrices, which is crucial for studies on the pharmacokinetics and metabolism of synthetic cannabinoids.
Comparison with Similar Compounds
Similar Compounds
JWH 015: Another synthetic cannabinoid with a similar structure and pharmacological profile.
JWH 018: A closely related compound that has been widely studied for its effects on the endocannabinoid system.
JWH 073 4-hydroxyindole metabolite-d7: Another deuterated metabolite of JWH 073 with a hydroxyl group at a different position.
Uniqueness: : JWH 073 5-hydroxyindole metabolite-d7 is unique due to its specific isotopic labeling with deuterium atoms, which makes it particularly useful as an internal standard in analytical applications . The presence of the hydroxyl group also distinguishes it from other metabolites, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(20-14-17(25)11-12-22(20)24)23(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14-15,25H,2-3,13H2,1H3/i1D3,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGAGMUTAYXMMJ-NCKGIQLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017307 |
Source


|
| Record name | JWH 073 5-hydroxyindole metabolite-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630022-99-9 |
Source


|
| Record name | JWH 073 5-hydroxyindole metabolite-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

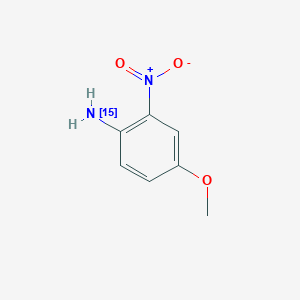
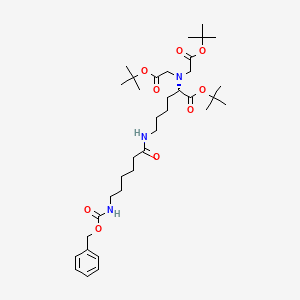
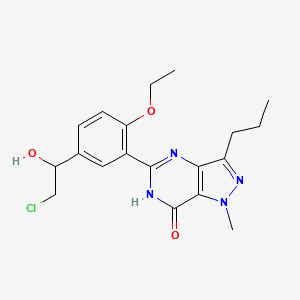

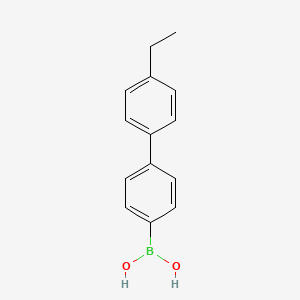
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol](/img/structure/B589640.png)
